1,5-Bis(dimethylamino)-2,4-diphenylpenta-1,4-dien-3-one
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Overview
Description
1,5-Bis(dimethylamino)-2,4-diphenylpenta-1,4-dien-3-one is an organic compound known for its unique chemical structure and properties. This compound features two dimethylamino groups and two phenyl groups attached to a penta-1,4-dien-3-one backbone. Its distinct structure makes it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(dimethylamino)-2,4-diphenylpenta-1,4-dien-3-one typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with a suitable precursor, followed by the introduction of phenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(dimethylamino)-2,4-diphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like iodine, leading to the formation of iminium derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Iodine, TCNQ (tetracyanoquinodimethane), and TCNQ-F4 are commonly used oxidizing agents.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include iminium salts, amine derivatives, and substituted penta-1,4-dien-3-one compounds.
Scientific Research Applications
1,5-Bis(dimethylamino)-2,4-diphenylpenta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,5-Bis(dimethylamino)-2,4-diphenylpenta-1,4-dien-3-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique hydrogen bonding properties.
1,4,5,8-Tetrakis(dimethylamino)naphthalene: Exhibits similar chemical reactivity and applications.
Uniqueness
1,5-Bis(dimethylamino)-2,4-diphenylpenta-1,4-dien-3-one stands out due to its specific structural features, such as the presence of both dimethylamino and phenyl groups, which confer unique chemical and physical properties. These properties make it particularly valuable in specialized applications, such as the synthesis of advanced materials and the development of novel therapeutic agents.
Properties
CAS No. |
73178-51-5 |
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Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,5-bis(dimethylamino)-2,4-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C21H24N2O/c1-22(2)15-19(17-11-7-5-8-12-17)21(24)20(16-23(3)4)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChI Key |
KLUTWNNRVRDLBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C1=CC=CC=C1)C(=O)C(=CN(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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